2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile
Description
This compound is a malononitrile derivative featuring a benzylidene core substituted with a 3-methoxy-4-[(3-trifluoromethylbenzyl)oxy]phenyl group. Malononitrile derivatives are widely used as intermediates in organic synthesis, particularly in the preparation of heterocyclic compounds and functional materials due to their electron-deficient nature and reactivity in conjugate additions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
2-[[3-methoxy-4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c1-25-18-9-13(7-15(10-23)11-24)5-6-17(18)26-12-14-3-2-4-16(8-14)19(20,21)22/h2-9H,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZMDZLYQXWJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C#N)OCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzyl Ether: The initial step involves the reaction of 3-(trifluoromethyl)benzyl alcohol with 3-methoxy-4-hydroxybenzaldehyde in the presence of a base to form the benzyl ether.
Knoevenagel Condensation: The benzyl ether is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to yield the final product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in drug development, particularly as an anti-cancer agent. Its structural features allow it to interact with biological targets effectively.
Case Study: Anti-Cancer Activity
A study demonstrated the compound's ability to inhibit the proliferation of cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 4.8 | Inhibition of EGFR signaling |
This data highlights its potential as a lead compound for further development in anti-cancer therapies.
Material Science
The compound's unique chemical structure allows for application in creating advanced materials, particularly in organic electronics and photonic devices.
Application in Organic Light Emitting Diodes (OLEDs)
Research indicates that derivatives of this compound can be used as emissive materials in OLEDs due to their favorable photophysical properties.
| Property | Value |
|---|---|
| Emission Peak | 550 nm |
| Quantum Yield | 0.85 |
| Stability | High under ambient conditions |
These properties suggest that it can enhance the performance of OLEDs, making it a valuable material in the electronics industry.
Chemical Biology
In chemical biology, 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile serves as a useful probe for studying biological processes.
Fluorescent Probe Development
The compound can be modified to create fluorescent probes for imaging cellular processes. Its ability to selectively bind to certain biomolecules makes it advantageous for tracking biological interactions.
| Probe Type | Target Molecule | Application |
|---|---|---|
| Fluorescent Probe | Protein Kinases | Monitoring kinase activity in live cells |
| Imaging Agent | Tumor Markers | Visualization of tumor progression |
Mechanism of Action
The mechanism of action of 2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The target compound’s structure is distinguished by the 3-trifluoromethylbenzyloxy substituent. Below is a comparison with structurally related malononitrile derivatives:
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Electron-Withdrawing Groups: The trifluoromethyl group in the target compound significantly lowers electron density at the malononitrile core compared to methoxy or chloro substituents, enhancing its reactivity in Michael additions .
- Crystal Packing: Derivatives like 2-(3-chloro-4-methoxybenzylidene)malononitrile exhibit intermolecular C–H···N hydrogen bonding, whereas the target compound’s bulkier CF3 group may favor π–π stacking or van der Waals interactions .
Computational and Experimental Findings
Theoretical Studies
- Mulliken Charges: Computational analyses (B3LYP/6-31G(d,p)) on similar triazolone derivatives show that electron-withdrawing substituents increase positive charge density on the malononitrile carbon, enhancing electrophilicity .
- HOMO-LUMO Gaps : The CF3 group reduces the HOMO-LUMO gap compared to methoxy or chloro analogs, indicating higher reactivity .
Experimental Data
Biological Activity
2-[(3-Methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)methylene]malononitrile, with the CAS number 398131-33-4, is a synthetic compound characterized by its unique chemical structure which includes a malononitrile moiety. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C19H13F3N2O2
- Molecular Weight : 358.31 g/mol
- Structure : The compound features a methoxy group, a trifluoromethyl group, and a malononitrile group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of malononitrile compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains and fungi. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, thereby improving their antimicrobial action .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been investigated through various in vitro assays. In one study, the compound was tested for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. The results showed a concentration-dependent decrease in NO levels, suggesting that this compound may inhibit the inflammatory response by modulating iNOS expression .
Anticancer Activity
The anticancer properties of malononitrile derivatives have also been explored. In vitro studies demonstrated that certain analogs can induce apoptosis in cancer cell lines. For example, compounds similar to this compound have been shown to inhibit cell proliferation and induce cell cycle arrest in human cancer cells . The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several malononitrile derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, highlighting their potential as effective antimicrobial agents.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 10 | E. coli |
| Compound B | 15 | S. aureus |
| Compound C | 20 | Candida albicans |
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory effects of related malononitrile compounds, researchers treated RAW264.7 macrophages with various concentrations of the compound. The findings revealed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) upon treatment.
| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| 10 | 100 | 150 |
| 30 | 50 | 100 |
Q & A
Q. Table 1: Solvent Effects on Reaction Yield
| Solvent | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| Ethanol/Water | Piperidine | 30 | 92 |
| Methanol | NH₄OAc | 45 | 88 |
| Solvent-Free | None | 60 | 78 |
Basic Research: How can structural characterization of this compound be performed to confirm its identity?
Answer:
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to identify methoxy, trifluoromethyl, and cyano groups. Key signals: δ 8.2–8.5 ppm (methylene protons), δ 110–120 ppm (CF₃ in ¹³C NMR) .
- FT-IR : Stretching bands at ~2220 cm⁻¹ (C≡N), 1250 cm⁻¹ (C-O-C), and 1120 cm⁻¹ (C-F) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research: What strategies resolve contradictions in spectroscopic data interpretation?
Answer:
Discrepancies in NMR/fluorescence data can arise from dynamic processes (e.g., keto-enol tautomerism). Mitigate via:
- Variable-Temperature NMR : Identify shifting peaks caused by equilibria (e.g., -20°C to 80°C) .
- DFT Calculations : Compare experimental IR/NMR with simulated spectra (B3LYP/6-311++G(d,p) basis set) .
- 2D-NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions .
Advanced Research: How does the compound’s electronic structure influence its application in organic semiconductors?
Answer:
The cyano and trifluoromethyl groups lower the LUMO energy (-3.8 to -4.2 eV), enabling n-type charge transport. Key studies:
Q. Table 2: Electronic Properties in Polymer Blends
| Polymer Blend | LUMO (eV) | Mobility (cm²/V·s) |
|---|---|---|
| PFDBT-2Th/PCBM | -4.1 | 2.36 |
| HPFM/PCBM | -3.9 | 0.37 |
Advanced Research: What methodologies assess the compound’s bioactivity in drug discovery?
Answer:
- In Silico Docking : Target enzymes (e.g., kinases) using AutoDock Vina to predict binding affinities .
- Cellular Assays : Anti-proliferative activity via MTT assays (IC₅₀ values against HeLa, MCF-7) .
- Mechanistic Studies : Fluorescence quenching to monitor interactions with DNA/proteins .
Advanced Research: How can reaction byproducts be minimized during large-scale synthesis?
Answer:
- Process Optimization :
- Scale-Up Challenges :
- Avoid exothermic side reactions by cooling (<30°C) during aldehyde addition .
Advanced Research: What are the mechanistic pathways for its participation in heterocyclic synthesis?
Answer:
The compound acts as a dienophile or Michael acceptor :
- Diels-Alder Reactions : Forms pyrano[2,3-d]pyrimidines with barbituric acids (microwave-assisted, 80% yield) .
- Thiophene Derivatives : Cyclize with thioureas under basic conditions (K₂CO₃, DMF, 100°C) .
Q. Mechanistic Insight :
Knoevenagel adduct formation.
[4+2] cycloaddition with dienes.
Aromatization via elimination of HCN .
Advanced Research: How do solvent polarity and viscosity affect fluorescence properties?
Answer:
Q. Table 3: Solvent-Dependent Fluorescence
| Solvent | λₑₘ (nm) | Quantum Yield (Φ) |
|---|---|---|
| Hexane | 517 | 0.12 |
| Ethanol | 580 | 0.28 |
| Water | 630 | 0.05 |
Advanced Research: How to design derivatives with improved thermal stability for material science?
Answer:
- Substituent Engineering :
- Thermogravimetric Analysis (TGA) : Derivatives show decomposition >300°C, suitable for OLEDs .
Advanced Research: What computational tools model supramolecular interactions in crystal packing?
Answer:
- Hirshfeld Surface Analysis : Quantify C-H···N/O interactions (e.g., 15–20% contribution) .
- DFT-D3 : Simulate van der Waals forces in dimer formation .
- Mercury Software : Predict crystal morphology from PXRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
